molecular formula C15H17NOS B5814057 N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide

Cat. No.: B5814057
M. Wt: 259.4 g/mol
InChI Key: FYYMJWSSXHDLRL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with an ethyl group and a carboxamide group attached to a 2,5-dimethylphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-4-12-7-8-14(18-12)15(17)16-13-9-10(2)5-6-11(13)3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYMJWSSXHDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 5-ethylthiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-5-ethylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a carboxamide group attached to a dimethylphenyl moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

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